molecular formula C8H9BrO2S B1444687 1-Bromo-4-methanesulfonyl-2-methylbenzene CAS No. 99769-28-5

1-Bromo-4-methanesulfonyl-2-methylbenzene

Cat. No.: B1444687
CAS No.: 99769-28-5
M. Wt: 249.13 g/mol
InChI Key: PGHRWRDJUMHHHX-UHFFFAOYSA-N
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Description

1-Bromo-4-methanesulfonyl-2-methylbenzene is an organic compound with the molecular formula C8H9BrO2S. It is a derivative of benzene, where a bromine atom, a methanesulfonyl group, and a methyl group are substituted at different positions on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

1-Bromo-4-methanesulfonyl-2-methylbenzene can be synthesized through several methods. One common synthetic route involves the bromination of 2-methyl-4-methanesulfonylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-methanesulfonyl-2-methylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-4-methanesulfonyl-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: In biological research, it is used to study the effects of brominated and sulfonylated compounds on biological systems.

    Medicine: This compound is used in the development of new drugs and therapeutic agents.

    Industry: In the chemical industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methanesulfonyl-2-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, coupling, and oxidation-reduction reactions. The bromine atom and methanesulfonyl group are key functional groups that determine its reactivity and interaction with other molecules .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways .

Comparison with Similar Compounds

1-Bromo-4-methanesulfonyl-2-methylbenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-2-methyl-4-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2S/c1-6-5-7(12(2,10)11)3-4-8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHRWRDJUMHHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731606
Record name 1-Bromo-4-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99769-28-5
Record name 1-Bromo-4-(methanesulfonyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a heterogenous solution of (4-bromo-3-methylphenyl)(methyl)sulfane (2.17 g, 9.99 mmol) in 55 mL of 10/1 MeOH/water at 0° C. was added oxone (6.14 g, 9.99 mmol). The solution was allowed to warm up to RT and stirred overnight. Saturated sodium sulfite (aq.) was added and the mixture was extracted with DCM (3×). The combined organic layers were washed with water and NaCl (sat.), dried over sodium sulfate, filtered and concentrated to afford 2.30 g of 1-bromo-2-methyl-4-(methylsulfonyl)benzene 2.30 g as a white solid.
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10/1
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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